molecular formula C9H10BrFN2 B12931128 (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine

Cat. No.: B12931128
M. Wt: 245.09 g/mol
InChI Key: REUKCWCBSCDWFI-QMMMGPOBSA-N
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Description

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a chiral compound that features a pyridine ring substituted with bromine and fluorine atoms, and a cyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Bromination and Fluorination: The pyridine ring is first brominated and fluorinated using appropriate reagents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine moiety.

    Cyclopropane Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like alkyl halides and acyl chlorides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.

    Cyclopropane Ring Reactions: Catalysts like palladium or nickel can facilitate ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while ring-opening reactions of the cyclopropyl group can lead to linear or branched chain compounds.

Scientific Research Applications

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
  • 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
  • 1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine

Uniqueness

(S)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.

Properties

Molecular Formula

C9H10BrFN2

Molecular Weight

245.09 g/mol

IUPAC Name

(S)-(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine

InChI

InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2/t8-/m0/s1

InChI Key

REUKCWCBSCDWFI-QMMMGPOBSA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(N=CC(=C2)Br)F)N

Canonical SMILES

C1CC1C(C2=C(N=CC(=C2)Br)F)N

Origin of Product

United States

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